N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide typically involves the reaction of 2-amino-5-methoxybenzoic acid with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: Exhibits fluorescent properties and is used in bioimaging.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a methoxyphenyl and chloromethylbenzamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H17ClN2O3 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-7-9-15(16(23)11-13)21(26)24-18-12-14(8-10-19(18)27-2)22-25-17-5-3-4-6-20(17)28-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
WITYBURTMIZREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)Cl |
Origin of Product |
United States |
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